molecular formula C11H13BrO2 B8051152 (2R)-2-(4-bromophenoxy)oxane

(2R)-2-(4-bromophenoxy)oxane

Cat. No.: B8051152
M. Wt: 257.12 g/mol
InChI Key: MXDQGXMBJCGRCB-LLVKDONJSA-N
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Description

(2R)-2-(4-bromophenoxy)oxane is an organic compound characterized by the presence of a bromophenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenoxy)oxane typically involves the reaction of 4-bromophenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-bromophenol, followed by the addition of an oxane derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-bromophenoxy)oxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The oxane ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the oxane ring or the bromophenoxy group can lead to different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced oxane compounds.

Scientific Research Applications

(2R)-2-(4-bromophenoxy)oxane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenoxy)oxane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes or receptors, leading to changes in their activity. Additionally, the oxane ring can modulate the compound’s overall conformation and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenoxybenzoic acid
  • 4-bromophenyl 4-bromobenzoate
  • 4-bromophenoxybenzene

Uniqueness

(2R)-2-(4-bromophenoxy)oxane is unique due to the presence of both the bromophenoxy group and the oxane ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(4-bromophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQGXMBJCGRCB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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